molecular formula C10H11NO2 B1432637 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid CAS No. 26862-56-6

5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B1432637
CAS No.: 26862-56-6
M. Wt: 177.2 g/mol
InChI Key: QVRRFSGTYXPKNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid (Molecular Formula: C10H11NO2) is a chemically versatile 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ3CA) scaffold of high value in medicinal chemistry and pharmacological research . This specific regioisomer serves as a key synthetic building block for the development of novel therapeutic agents. The THIQ3CA core is recognized as an electronically rich and highly substituted structure that can enhance the structural diversity of compound libraries, making it particularly useful in drug discovery campaigns . Researchers utilize this scaffold in various fields, including neuroscience, where related tetrahydroisoquinoline-3-carboxylic acid derivatives have been investigated for their potential to modulate dopaminergic nerve function. Studies suggest such derivatives may improve the bioavailability of Levodopa, indicating applications in researching Parkinson's disease and other dopaminergic disorders . Furthermore, closely related compounds, such as 6,7-dimethoxy derivatives, have demonstrated significant biological activity in preclinical models, including the blockade of IL-6 mediated signals in colon carcinogenesis, highlighting the potential of this chemical class in oncology research . The compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

5,6,7,8-tetrahydroisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h5-6H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRRFSGTYXPKNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CN=C(C=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26862-56-6
Record name 5,6,7,8-tetrahydroisoquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity of 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6,7,8-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of the biological activities of 5,6,7,8-tetrahydroisoquinoline-3-carboxylic acid and its derivatives, with a particular focus on their potential as modulators of key neurological and physiological pathways. While direct evidence for the interaction of 5,6,7,8-tetrahydroisoquinoline-3-carboxylic acid with the inhibitory glycine receptor is an area of active investigation, this guide synthesizes existing knowledge on structurally related compounds to illuminate its potential pharmacological profile. We delve into the broader landscape of tetrahydroisoquinoline bioactivity, including anticancer, anti-inflammatory, and receptor-modulating properties, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds.

Introduction: The Tetrahydroisoquinoline Core in Drug Discovery

The tetrahydroisoquinoline (THIQ) framework is a recurring motif in a vast array of natural products and synthetic molecules, bestowing upon them a diverse range of biological functions.[1][2][3] Derivatives of THIQ have demonstrated a wide spectrum of pharmacological effects, including antitumor, antitubercular, antitrypanosomal, antibacterial, anti-HIV, anti-inflammatory, and anticonvulsant activities.[1] The structural rigidity and conformational constraint offered by the tetrahydroisoquinoline nucleus make it an attractive scaffold for the design of ligands targeting various receptors and enzymes with high specificity and affinity. This guide will specifically focus on derivatives bearing a carboxylic acid at the 3-position of the 5,6,7,8-tetrahydroisoquinoline ring system, exploring their known biological activities and potential therapeutic applications.

Expanding Biological Horizons: Beyond a Single Target

While the initial focus of this guide is on the potential glycine receptor activity, it is crucial to recognize that the 5,6,7,8-tetrahydroisoquinoline scaffold is a versatile platform for engaging multiple biological targets. Research into derivatives of this core structure has revealed a rich and diverse pharmacology.

Anticancer and Antiproliferative Properties

Derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline have shown significant potential as anticancer agents. For instance, certain THIQ derivatives have been investigated as inhibitors of protein kinase CK2, a crucial enzyme in cell growth and proliferation, with some compounds exhibiting IC50 values in the low micromolar range.[4] This highlights the potential for the 5,6,7,8-tetrahydroisoquinoline-3-carboxylic acid core to be functionalized into potent antiproliferative agents.

Anti-inflammatory and Immunomodulatory Effects

The tetrahydroisoquinoline scaffold has also been explored for its anti-inflammatory properties. By targeting key enzymes in inflammatory pathways, derivatives of THIQ could offer novel therapeutic strategies for a range of inflammatory conditions.

Modulation of Central Nervous System (CNS) Receptors

The lipophilic nature and structural features of tetrahydroisoquinolines make them prime candidates for CNS-acting drugs.

Recent studies have identified 8-hydroxy-tetrahydroisoquinoline derivatives as inverse agonists of the serotonin 7 (5-HT7) receptor.[1][5] The 5-HT7 receptor is implicated in a variety of CNS processes, including mood regulation, learning, and circadian rhythms.[1][5] Inverse agonism at this receptor can lead to a decrease in basal cyclic adenosine monophosphate (cAMP) levels, resulting in reduced neuronal excitability.[5] This activity suggests a potential therapeutic avenue for mood disorders such as depression and anxiety.[1]

Furthermore, activation of 5-HT7 receptors has been shown to potentiate the release of both glutamate and GABA/glycine in the spinal cord dorsal horn, with a more pronounced effect on inhibitory transmission.[6] This modulation of the excitatory-inhibitory balance is a critical aspect of sensory processing, including pain perception.

The Glycine Receptor: A Potential Target for Neuromodulation

The inhibitory glycine receptor (GlyR) is a ligand-gated ion channel that plays a pivotal role in mediating fast synaptic inhibition in the spinal cord, brainstem, and other areas of the CNS.[7] Dysregulation of glycinergic signaling is associated with various neurological disorders, making the GlyR an attractive target for therapeutic intervention. While direct, high-affinity antagonism of the glycine binding site by 5,6,7,8-tetrahydroisoquinoline-3-carboxylic acid remains to be conclusively demonstrated, the structural similarities to known quinoline-based GlyR modulators provide a strong rationale for its investigation in this context.

Structural Rationale: Learning from Quinoline-Based Antagonists

Research on quinoline carboxylic acid derivatives has established their activity at the glycine binding site of the NMDA receptor and the inhibitory glycine receptor.[8] For instance, 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives have been evaluated for their antagonist activity at the NMDA receptor's glycine site.[8] These studies have highlighted the importance of the carboxylic acid moiety and the overall conformation of the ring system for receptor binding and activity.[8] The structure-activity relationship (SAR) of these compounds suggests that the 5,6,7,8-tetrahydroisoquinoline-3-carboxylic acid core possesses the necessary pharmacophoric features to interact with the glycine binding pocket of the GlyR.

Proposed Mechanism of Action at the Glycine Receptor

Should 5,6,7,8-tetrahydroisoquinoline-3-carboxylic acid act as a glycine receptor antagonist, it would likely function by competitively binding to the glycine binding site on the receptor's extracellular domain. This would prevent the endogenous agonist, glycine, from binding and activating the receptor, thereby inhibiting the influx of chloride ions and reducing neuronal hyperpolarization.

Glycine_Receptor_Antagonism Glycine Glycine GlyR Glycine Receptor (Closed State) Glycine->GlyR Binds Antagonist 5,6,7,8-THIQC-3-CA (Antagonist) Antagonist->GlyR Competitively Binds GlyR_Open Glycine Receptor (Open State) GlyR->GlyR_Open Activates No_Influx No Cl- Influx GlyR->No_Influx Chloride_Influx Cl- Influx GlyR_Open->Chloride_Influx Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization No_Hyperpolarization Reduced Inhibition No_Influx->No_Hyperpolarization

Figure 1: Proposed mechanism of competitive antagonism at the glycine receptor.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To facilitate further research in this area, this section provides detailed methodologies for the synthesis of 5,6,7,8-tetrahydroisoquinoline-3-carboxylic acid derivatives and for their biological evaluation.

Synthesis of 5,6,7,8-Tetrahydroisoquinoline-3-Carboxylic Acid Derivatives

A general and efficient method for the synthesis of the 5,6,7,8-tetrahydroisoquinoline core involves the reaction of 8-lithio-derivatives of 5,6,7,8-tetrahydroquinolines with carbon dioxide, followed by esterification.[9] Further modifications can be introduced to synthesize a variety of derivatives.

Step-by-Step Synthesis Protocol:

  • Lithiation: Dissolve the starting 5,6,7,8-tetrahydroquinoline in an appropriate anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon). Cool the solution to -78 °C. Add a strong lithium base, such as n-butyllithium, dropwise and stir for a specified period to ensure complete lithiation at the 8-position.

  • Carboxylation: Bubble dry carbon dioxide gas through the solution of the 8-lithio-tetrahydroquinoline. The reaction is typically exothermic and should be carefully monitored.

  • Esterification: After the carboxylation is complete, quench the reaction with an appropriate acid and extract the product. The resulting carboxylic acid can be esterified using standard methods, such as reaction with an alcohol in the presence of an acid catalyst.

  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to yield the desired 5,6,7,8-tetrahydroisoquinoline-8-carboxylic ester.[10]

Synthesis_Workflow Start 5,6,7,8-Tetrahydroquinoline Lithiation Lithiation (n-BuLi, -78°C) Start->Lithiation Lithio_Intermediate 8-Lithio-THQ Lithiation->Lithio_Intermediate Carboxylation Carboxylation (CO2) Lithio_Intermediate->Carboxylation Carboxylate_Intermediate 8-Carboxylate-THQ Carboxylation->Carboxylate_Intermediate Esterification Esterification (ROH, H+) Carboxylate_Intermediate->Esterification Final_Product 5,6,7,8-THQ-8-carboxylic Ester Esterification->Final_Product

Figure 2: General synthetic workflow for 5,6,7,8-tetrahydroisoquinoline-8-carboxylic esters.

In Vitro Biological Evaluation

To determine the binding affinity of the synthesized compounds for the glycine receptor, competitive radioligand binding assays are employed.

Protocol for [³H]-Strychnine Binding Assay:

  • Membrane Preparation: Prepare crude synaptic membranes from rat spinal cord or brainstem tissue.

  • Assay Buffer: Use a suitable buffer, such as Tris-HCl, containing physiological concentrations of ions.

  • Incubation: Incubate the membranes with a fixed concentration of [³H]-strychnine (a potent glycine receptor antagonist) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-strychnine) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Patch-clamp electrophysiology on cells expressing recombinant glycine receptors or on primary neurons is the gold standard for characterizing the functional activity of compounds.[6][11]

Whole-Cell Patch-Clamp Protocol:

  • Cell Culture: Use a cell line (e.g., HEK293) transiently or stably expressing the desired glycine receptor subunits (e.g., α1, α2, or α3).

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system.[11]

  • Pipette and Bath Solutions: Fill the patch pipette with an internal solution containing a high chloride concentration and the bath with an external solution mimicking the extracellular environment.

  • Recording: Establish a whole-cell recording configuration. Apply glycine at its EC50 concentration to elicit a baseline current. Co-apply the test compound with glycine to assess its effect on the glycine-evoked current.

  • Data Analysis: Measure the peak amplitude of the glycine-evoked currents in the absence and presence of the test compound. Construct concentration-response curves to determine the IC50 for antagonists or the EC50 for potentiators.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline and tetrahydroisoquinoline derivatives is highly dependent on their substitution patterns.

Compound ClassKey Structural Features for ActivityReference
Quinoline Carboxylic Acids A carboxylic acid at the C-4 position is crucial for inhibiting dihydroorotate dehydrogenase. Bulky hydrophobic substituents at the C-2 position enhance activity.[12]
2-Carboxytetrahydroquinolines (NMDA-Glycine Site) A pseudoequatorially placed 2-carboxylate and a hydrogen-bond-accepting group at the 4-position are important for binding.
8-Hydroxy-Tetrahydroisoquinolines (5-HT7 Receptor) An 8-hydroxy-6,7-dimethoxy substitution pattern is preferred for inverse agonist activity. N-methylation can improve potency.

Future Directions and Therapeutic Potential

The diverse biological activities of the 5,6,7,8-tetrahydroisoquinoline-3-carboxylic acid scaffold present a compelling case for its further exploration in drug discovery. While its role as a direct glycine receptor antagonist requires more definitive experimental validation, the existing data on related compounds suggest a high probability of interaction.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and screening a library of 5,6,7,8-tetrahydroisoquinoline-3-carboxylic acid derivatives with diverse substitutions to elucidate the key structural requirements for activity at the glycine receptor and other targets.

  • In vivo studies: Evaluating the most promising compounds in animal models of neurological disorders where glycine receptor modulation is implicated, such as chronic pain, epilepsy, and spasticity.

  • Selectivity profiling: Assessing the activity of these compounds against a broad panel of receptors and enzymes to determine their selectivity and potential off-target effects.

The development of potent and selective modulators of the glycine receptor based on the 5,6,7,8-tetrahydroisoquinoline-3-carboxylic acid core could lead to novel therapeutics for a range of debilitating neurological conditions.

References

  • Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT 7 Receptor Inverse Agonists. ACS Chemical Neuroscience. 2025.
  • Syniugin AR, Ostrynska OV, Chekanov MO, et al. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. J Enzyme Inhib Med Chem. 2016;31(sup4):160-169.
  • Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists. PubMed. Available at: [Link].

  • 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1. 1978:33-36.
  • Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed. Available at: [Link].

  • Synthesis and 5-HT3 receptor affinity of new quinolinecarboxylic acid derivatives. PubMed. Available at: [Link].

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. Available at: [Link].

  • Advances in the Electrophysiological Recordings of Long-Term Potentiation. MDPI. Available at: [Link].

  • Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. Semantic Scholar. Available at: [Link].

  • 5-HT7 Receptors Regulate Excitatory-Inhibitory Balance in Mouse Spinal Cord Dorsal Horn. Frontiers in Molecular Neuroscience. 2022.
  • Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. MDPI. Available at: [Link].

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules. 2022.
  • Mapping the molecular motions of 5-HT 3 serotonin-gated channel by voltage-clamp fluorometry. eLife. 2024.
  • Synthesis and biological evaluation of Substituted Tetrahydro-1H-quino[7,8-b][1][9]benzodiazepine-3-carboxylic Derivatives. ResearchGate. 2021.

  • Structure–Function Relationships of Glycine and GABAA Receptors and Their Interplay With the Scaffolding Protein Gephyrin. Frontiers in Molecular Neuroscience. 2020.
  • Discovery of 4-Aryl-5,6,7,8-tetrahydroisoquinolines as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors: In Vivo Evaluation in Rodents and Cynomolgus Monkeys. Journal of Medicinal Chemistry. 2015.
  • Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. ACS Chemical Neuroscience. 2015.
  • Differential synaptic inhibition and serotonin 5-HT7 receptor-mediated modulation in identified dorsal horn neurons.
  • 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. Journal of the Chemical Society, Perkin Transactions 1. 1977:2024-2028.
  • A phospho‐deficient α3 glycine receptor mutation alters synaptic glycine and GABA release in mouse spinal dorsal horn neurons. The Journal of Physiology. 2023.
  • 2-Carboxytetrahydroquinolines. Conformational and stereochemical requirements for antagonism of the glycine site on the NMDA receptor. Journal of Medicinal Chemistry. 1993.

Sources

Introduction: The Versatile Scaffold of 1,2,3,4-Tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of Tetrahydroisoquinoline Derivatives

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety represents a privileged scaffold in medicinal chemistry. This nitrogen-containing heterocyclic system is a core structural component of numerous natural alkaloids and has been successfully integrated into a wide array of synthetic pharmaceutical agents.[1][2] The pharmacological significance of the THIQ framework is vast, with derivatives exhibiting activities ranging from neuro-modulation and anticancer effects to antimicrobial and antiparasitic properties.[3][4][5] This diversity stems from the scaffold's ability to be readily functionalized at multiple positions, allowing for the precise tuning of its stereoelectronic properties to interact with a wide range of biological targets.

The primary synthetic route to the THIQ core is the venerable Pictet-Spengler reaction, a cyclization of a β-arylethylamine with an aldehyde or ketone.[3][6][7] This reaction's robustness and stereochemical control have made the THIQ scaffold highly accessible for drug discovery and development programs. This guide provides an in-depth exploration of the multifaceted mechanisms of action through which THIQ derivatives exert their potent biological effects, offering field-proven insights for researchers, scientists, and drug development professionals.

THIQ_Core_Structure cluster_0 1,2,3,4-Tetrahydroisoquinoline (THIQ) Core C1 1 N2 2(N) C3 3 C4 4 C4a 4a C5 5 C6 6 C7 7 C8 8 C8a 8a img

Caption: The core chemical structure of 1,2,3,4-tetrahydroisoquinoline (THIQ).

Part I: Mechanisms in the Central Nervous System (CNS)

The structural similarity of the THIQ scaffold to key neurotransmitters like dopamine and norepinephrine has made it a fertile ground for the development of CNS-active agents. These derivatives act through diverse mechanisms, including the modulation of neurotransmitter levels, direct receptor interaction, and, in some cases, the induction of neurotoxicity.

Modulation of Neurotransmission

A primary mechanism for many CNS-active THIQ derivatives is the alteration of synaptic neurotransmitter concentrations, primarily through two distinct routes: inhibition of reuptake transporters and inhibition of metabolic enzymes.

  • Monoamine Reuptake Inhibition: Certain THIQ derivatives function as potent inhibitors of monoamine transporters, preventing the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft. This action increases the duration and intensity of neurotransmitter signaling. A notable example is Diclofensine, which demonstrates high affinity for all three transporters.[1] This "triple reuptake inhibitor" profile is sought after for the treatment of depression and other mood disorders.

CompoundTargetIC50 (nM)
DiclofensineDopamine Transporter (DAT)0.74
Norepinephrine Transporter (NET)2.3
Serotonin Transporter (SERT)3.7
Table 1: Inhibitory concentrations (IC50) of Diclofensine for monoamine transporters. Data sourced from[1].
  • Monoamine Oxidase (MAO) Inhibition: MAO is a critical enzyme responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO by THIQ derivatives, such as 1-methyl-THIQ, leads to an elevation of neurotransmitter levels, including serotonin and dopamine, in the brain.[3] This mechanism is fundamental to the action of several antidepressant drugs and has been explored for the management of neurodegenerative diseases. By inhibiting MAO, the catabolism of dopamine is shifted towards the Catechol-O-methyltransferase (COMT) pathway, which can also reduce oxidative stress associated with dopamine metabolism.[3]

  • Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, THIQ derivatives prevent the degradation of cAMP, leading to its accumulation within neuronal and glial cells.[1][8] Elevated cAMP levels activate downstream signaling pathways, such as Protein Kinase A (PKA), which can modulate gene transcription and regulate pro-inflammatory and anti-inflammatory cytokine production.[1][8] This mechanism is a key target for treating inflammatory conditions and has shown promise in addressing neuroinflammation associated with neurodegenerative disorders.

PDE4_Inhibition_Pathway THIQ THIQ Derivative PDE4 Phosphodiesterase 4 (PDE4) THIQ->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades ATP ATP AC Adenylate Cyclase AC->cAMP Converts AMP 5'-AMP (Inactive) PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Activates Response Cellular Response (e.g., Decreased Inflammation) CREB->Response Leads to Salsolinol_Neurotoxicity Salsolinol Salsolinol ROS ↑ Reactive Oxygen Species (ROS) Salsolinol->ROS Mito Mitochondrial Dysfunction (Complex I Inhibition) Salsolinol->Mito ER ER Stress (Unfolded Protein Response) Salsolinol->ER NLRP3 NLRP3 Inflammasome Activation Salsolinol->NLRP3 Neuron Dopaminergic Neuron Death ROS->Neuron Mito->Neuron Apoptosis Apoptosis ER->Apoptosis Pyroptosis Pyroptosis (Inflammatory Cell Death) NLRP3->Pyroptosis Apoptosis->Neuron Pyroptosis->Neuron

Caption: Key mechanisms of salsolinol-induced neurotoxicity in dopaminergic neurons.

Part II: Anticancer Mechanisms of Action

The THIQ scaffold is present in several potent anticancer agents. Their mechanisms of action are diverse, primarily involving the targeted inhibition of enzymes crucial for cell cycle progression and the modulation of key oncogenic signaling pathways. [9]

  • Enzyme Inhibition:

    • Cyclin-Dependent Kinase 2 (CDK2) Inhibition: CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Certain THIQ derivatives act as CDK2 inhibitors, preventing the phosphorylation of its substrates. [10]This action blocks cell cycle progression and induces cell cycle arrest, thereby inhibiting the proliferation of cancer cells. [10] * Dihydrofolate Reductase (DHFR) Inhibition: DHFR is essential for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides necessary for DNA synthesis and replication. [10]THIQ-based DHFR inhibitors block this pathway, starving cancer cells of the building blocks needed for proliferation and leading to cell death. [10]

  • Modulation of Signaling Pathways:

    • NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. THIQ derivatives have been designed to inhibit this pathway, reducing the expression of pro-survival genes and sensitizing cancer cells to apoptosis. [1][4]

Part III: Antimicrobial and Antiparasitic Mechanisms

The versatility of the THIQ scaffold extends to infectious diseases, with derivatives showing potent activity against bacteria and parasites through the inhibition of essential pathogen-specific enzymes.

  • Antibacterial Action: THIQ derivatives have been shown to inhibit bacterial DNA gyrase and ATP synthetase. [3]DNA gyrase is a topoisomerase essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. [3]Targeting ATP synthetase disrupts the pathogen's energy metabolism. [3]

  • Antiparasitic Action:

    • Cruzain Inhibition: In Trypanosoma cruzi, the parasite responsible for Chagas disease, the cysteine protease cruzain is essential for its survival, replication, and invasion of host cells. THIQ-based compounds have been developed as cruzain inhibitors, representing a promising therapeutic strategy against this neglected tropical disease. [11] * Antimalarial Activity: Several THIQ analogs have demonstrated potent activity against the asexual blood stage of Plasmodium falciparum, the deadliest malaria parasite, including strains resistant to standard drugs like chloroquine. [3]

Part IV: Experimental Methodologies for Elucidating Mechanisms

Validating the mechanism of action of a novel THIQ derivative requires a systematic and multi-faceted experimental approach. The following protocols represent self-validating systems for characterizing the bioactivity of these compounds.

Protocol 1: In Vitro Enzyme Inhibition Assay (Example: PDE4)

This protocol outlines the steps to determine the inhibitory potential of a THIQ derivative against a specific enzyme, such as PDE4.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test THIQ derivative in DMSO. Create a serial dilution series to test a range of concentrations.

  • Enzyme Reaction Setup: In a 96-well plate, add assay buffer, recombinant human PDE4 enzyme, and the test compound or vehicle control (DMSO).

  • Initiation: Initiate the enzymatic reaction by adding the substrate, cAMP. Incubate at 37°C for a predetermined time (e.g., 30 minutes).

  • Termination and Detection: Terminate the reaction and use a detection system (e.g., a commercially available fluorescence polarization or luminescence-based assay kit) to measure the amount of remaining cAMP or the product (AMP).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Enzyme_Assay_Workflow A Prepare Serial Dilution of THIQ Compound B Add Buffer, Enzyme, and Compound to Plate A->B C Initiate Reaction with Substrate (cAMP) B->C D Incubate at 37°C C->D E Terminate Reaction & Add Detection Reagent D->E F Measure Signal (e.g., Luminescence) E->F G Calculate % Inhibition & Determine IC50 F->G

Caption: Experimental workflow for an in vitro enzyme inhibition assay.

Protocol 2: Cell-Based Neurotoxicity Assessment

This workflow details the process for evaluating the neurotoxic potential of a THIQ derivative like salsolinol on a dopaminergic neuronal cell line (e.g., SH-SY5Y).

Methodology:

  • Cell Culture: Plate SH-SY5Y cells in a 96-well plate (for viability) or a 6-well plate (for flow cytometry) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the THIQ derivative for a specified duration (e.g., 24 or 48 hours). Include a vehicle control and a positive control (e.g., MPP+).

  • Endpoint Analysis 1: Cell Viability (MTT Assay):

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the crystals with a solubilization buffer (e.g., DMSO or SDS).

    • Read the absorbance at 570 nm. Cell viability is proportional to the absorbance.

  • Endpoint Analysis 2: Apoptosis (Annexin V/PI Staining):

    • Harvest the cells by trypsinization and wash with PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

    • Analyze the stained cells immediately using a flow cytometer to quantify early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Neurotoxicity_Workflow cluster_0 Cell Preparation & Treatment cluster_1 Endpoint Analysis A Plate SH-SY5Y Cells B Treat with THIQ Derivative (24-48 hours) A->B C Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI Staining) B->D E Measure Absorbance (Quantify Viability) C->E F Flow Cytometry Analysis (Quantify Apoptosis) D->F

Caption: Workflow for assessing the neurotoxicity of THIQ derivatives.

Conclusion

The 1,2,3,4-tetrahydroisoquinoline scaffold is a cornerstone of modern medicinal chemistry, giving rise to compounds with a remarkable breadth of biological activities. Their mechanisms of action are equally diverse, encompassing the precise modulation of CNS neurotransmission, the targeted inhibition of enzymes critical to cancer and microbial survival, and, in the case of certain endogenous derivatives, the unfortunate induction of neurotoxic pathways. The ability to systematically probe these mechanisms through robust in vitro and cell-based assays is fundamental to the drug development process. Understanding the intricate structure-activity relationships and the causality behind their biological effects will continue to drive the design of novel, potent, and selective THIQ-based therapeutics for a wide range of human diseases.

References

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Hassaneen, H. M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry. [Link]

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Lee, M. K., et al. (2010). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Journal of Neuroscience Research. [Link]

  • de Souza, A. C. S., et al. (2024). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. [Link]

  • Wikipedia contributors. (2023). Salsolinol. Wikipedia. [Link]

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]

  • Lim, S. M., et al. (2020). The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease. Current Neuropharmacology. [Link]

  • Wikipedia contributors. (2023). Isoquinoline. Wikipedia. [Link]

  • Wan, T., et al. (2022). Salsolinol Induces Parkinson's Disease Through Activating NLRP3-Dependent Pyroptosis and the Neuroprotective Effect of Acteoside. Frontiers in Pharmacology. [Link]

  • Wikipedia contributors. (2023). Tetrahydroisoquinoline. Wikipedia. [Link]

  • Shing, M., et al. (2003). Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats. Biological & Pharmaceutical Bulletin. [Link]

  • Yadav, P., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]

  • Name-Reaction.com. Pictet-Spengler reaction. [Link]

  • Meutermans, W. D. F., et al. (1998). Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. The Journal of Organic Chemistry. [Link]

  • Shin, E. J., et al. (2004). Salsolinol Causing Parkinsonism Activates Endoplasmic Reticulum-Stress Signaling Pathways in Human Dopaminergic SK-N-SH Cells. Neurochemical Research. [Link]

  • Antkiewicz-Michaluk, L., et al. (1995). Antidopaminergic effects of 1,2,3,4-tetrahydroisoquinoline and salsolinol. Journal of Neural Transmission. [Link]

  • Chen, L., et al. (2024). Neurotoxicity of Endogenous Neurotoxin Salsolinol in Parkinson's Disease. Neuroscience Bulletin. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. These activities include, but are not limited to, antitumor, antimicrobial, and dopaminergic ligand functions. The conformational rigidity of the THIQ nucleus allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. The introduction of a carboxylic acid moiety at the 3-position of the 5,6,7,8-tetrahydroisoquinoline ring system further enhances its potential for forming targeted interactions, such as hydrogen bonds and salt bridges, with protein active sites.

This guide will delve into the essential spectroscopic techniques used to elucidate and confirm the structure of 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid. By understanding the characteristic spectral signatures of this molecule, researchers can confidently identify and characterize their synthesized compounds, paving the way for further biological evaluation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity within the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid is expected to exhibit distinct signals corresponding to the aromatic, aliphatic, and carboxylic acid protons. The chemical shifts are influenced by the electronic effects of the nitrogen atom, the aromatic ring, and the carboxylic acid group.

Table 1: Predicted ¹H NMR Chemical Shifts for 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
H-1~8.0 - 8.2Singlet1HDeshielded due to proximity to nitrogen and aromatic ring.
H-4~7.3 - 7.5Singlet1HAromatic proton.
H-5, H-8~2.8 - 3.0Multiplet4HAliphatic protons adjacent to the aromatic ring.
H-6, H-7~1.8 - 2.0Multiplet4HAliphatic protons.
NHBroad, variableSinglet1HChemical shift is dependent on solvent and concentration.
COOH~10 - 13Broad Singlet1HAcidic proton, chemical shift is highly variable.

Disclaimer: These are predicted values based on general principles and data from similar structures. Actual experimental values may vary.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid

Carbon(s)Predicted Chemical Shift (δ, ppm)Notes
C=O~165 - 175Carboxylic acid carbonyl carbon.
C-1~145 - 150Aromatic carbon adjacent to nitrogen.
C-3~125 - 130Aromatic carbon bearing the carboxylic acid.
C-4~120 - 125Aromatic carbon.
C-4a, C-8a~130 - 135Aromatic carbons at the ring fusion.
C-5, C-8~25 - 30Aliphatic carbons adjacent to the aromatic ring.
C-6, C-7~20 - 25Aliphatic carbons.

Disclaimer: These are predicted values based on general principles and data from similar structures. Actual experimental values may vary.

Insights from Analogous Structures

While direct spectral data for the target molecule is scarce, studies on N-substituted tetrahydroisoquinoline-3-carboxylic acid esters provide valuable comparative information. For instance, the ¹H NMR spectra of these esters show complex patterns due to conformational isomerism around the N-acyl bond.[1] This highlights the importance of considering dynamic processes when interpreting the NMR spectra of such systems.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of Target Molecule purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Sample Prep ir Infrared (IR) Spectroscopy purification->ir Sample Prep ms Mass Spectrometry (MS) purification->ms Sample Prep interpretation Spectral Interpretation & Structure Elucidation nmr->interpretation ir->interpretation ms->interpretation validation Structural Validation interpretation->validation

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Expected IR Absorption Bands

The IR spectrum of 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid will be characterized by the presence of several key absorption bands.

Table 3: Predicted IR Absorption Bands for 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretching2500-3300Broad, Strong
N-HStretching3200-3500Medium, Broad
C-H (sp³)Stretching2850-3000Medium to Strong
C-H (sp²)Stretching3000-3100Medium to Weak
C=O (Carboxylic Acid)Stretching1700-1725Strong, Sharp
C=C (Aromatic)Stretching1450-1600Medium to Weak
C-NStretching1000-1250Medium
O-H (Carboxylic Acid)Bending910-950Broad, Medium

The broadness of the O-H stretching band from the carboxylic acid is a hallmark feature, arising from strong intermolecular hydrogen bonding.[2][3]

Comparative Analysis with Related Compounds

The IR spectra of various substituted tetrahydroisoquinolines confirm the presence of characteristic bands for the C-H aliphatic and aromatic stretches, as well as the C=C aromatic stretches.[4] The introduction of the carboxylic acid group would add the prominent O-H and C=O stretching vibrations as described above.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Molecular Ion and Fragmentation

For 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid (C₁₀H₁₁NO₂), the expected exact mass is approximately 177.0790 g/mol . In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 177.

The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the carboxyl radical (-•COOH, 45 Da), leading to a significant fragment at m/z 132. Further fragmentation of the tetrahydroisoquinoline ring system would also be observed.

fragmentation_pathway M [M]⁺˙ m/z = 177 F1 [M - COOH]⁺ m/z = 132 M->F1 - COOH F2 Further Fragments F1->F2

Experimental Protocols for Mass Spectrometry

A common method for the analysis of such compounds is Gas Chromatography-Mass Spectrometry (GC-MS). For less volatile derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is a suitable technique. The choice of ionization method (e.g., EI, ESI, CI) will influence the observed fragmentation pattern, with softer ionization techniques like ESI often yielding a more prominent molecular ion peak and less fragmentation.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the expected spectroscopic data for 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid. While direct experimental data remains to be published, the predictive analysis based on fundamental principles and data from analogous structures offers a solid foundation for researchers working with this compound. The acquisition and publication of a complete, experimentally verified dataset for this key molecule would be a valuable contribution to the scientific community, further enabling its exploration in drug discovery and development. It is recommended that future work focuses on the synthesis and full spectroscopic characterization of this compound to validate the predictions made in this guide.

References

  • Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Available at: [Link]

  • Determination of 5,6,7,8-Tetrahydroquinoxaline Added in Aromatic Rice by Gas Chromatography-Mass Spectrometry. Available at: [Link]

  • Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. Available at: [Link]

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. Available at: [Link]

  • Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. ResearchGate. Available at: [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. Available at: [Link]

  • IR: carboxylic acids. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocols: High-Throughput Screening of Tetrahydroisoquinoline Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing high-throughput screening (HTS) campaigns using THIQ libraries. We will delve into the scientific rationale behind experimental design, from library selection and assay development to a multi-step hit validation process. The protocols provided are designed to be robust and self-validating, ensuring the identification of high-quality, tractable hits for progression into lead optimization.

Introduction: The Power of THIQ Scaffolds in HTS

Tetrahydroisoquinolines represent a large and vital class of alkaloids with a wide spectrum of biological activities, including anti-cancer, anti-hypertensive, and anti-diabetic properties.[2][3] Their rigid, three-dimensional structure makes them ideal for specific interactions with biological targets, offering a fertile ground for drug discovery.[1] High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid testing of vast chemical libraries against biological targets to identify active compounds or "hits".[4][5] By combining the therapeutic potential of THIQ libraries with the efficiency of HTS, researchers can significantly accelerate the initial stages of the drug discovery pipeline.[6][7]

This guide will walk through the entire workflow, emphasizing the critical thinking required at each stage to maximize the probability of success.

Part I: The Foundation - The Tetrahydroisoquinoline Library

The success of any HTS campaign is fundamentally dependent on the quality and diversity of the screening library.[][9] A well-designed THIQ library is not merely a collection of compounds but a strategic tool for exploring relevant chemical space.

Library Design and Synthesis Philosophy

Diversity is paramount. A robust THIQ library should feature a wide array of substitutions at various positions of the scaffold. Key synthetic strategies used to build this diversity include:

  • Pictet-Spengler Reaction: This classic method involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the THIQ core.[10] It is highly versatile for creating diversity at the 1-position.

  • Bischler-Napieralski Reaction: This reaction involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent, which, after reduction, yields the THIQ scaffold.[10] It provides an alternative route to access different substitution patterns.

A high-quality library for HTS should possess drug-like physicochemical properties and exclude compounds with known liabilities, such as Pan-Assay Interference Compounds (PAINS) or highly reactive functional groups.[9][11]

Library Quality Control

Before commencing a screen, the integrity of the library must be verified.

  • Purity: All compounds should have a purity of >90%, confirmed by methods like LC-MS and NMR. Impurities can lead to false-positive results.[11]

  • Identity Confirmation: Mass spectrometry should be used to confirm the molecular weight of each compound.

  • Solubility: Compounds are typically screened from DMSO stocks. Assessing solubility in aqueous assay buffer is crucial to avoid false negatives or artifacts from compound precipitation.

Part II: Assay Development and Validation

The goal of assay development is to create a robust, reliable, and automation-friendly method to measure the activity of the THIQ compounds against the biological target.[] The choice between a biochemical and a cell-based assay depends on the nature of the target and the desired biological information.

  • Biochemical Assays: Utilize purified components (e.g., an enzyme and its substrate) to measure direct target engagement or inhibition. They are often simpler to optimize and have fewer confounding factors.[5]

  • Cell-Based Assays: Measure a compound's effect within a living cell, providing more physiologically relevant data on target engagement, pathway modulation, or phenotypic outcomes like cell viability.[13]

Assay Validation Protocol

Objective: To ensure the assay is suitable for HTS by evaluating its statistical performance.

Methodology:

  • Plate Uniformity Check: Prepare 384-well plates with only the assay buffer and reagents (no compounds) to check for systematic errors or "edge effects" from incubators or readers.

  • Control Performance:

    • Dedicate at least 16 wells on each plate to Negative Controls (e.g., DMSO vehicle), representing 0% activity/inhibition.

    • Dedicate at least 16 wells to Positive Controls (e.g., a known inhibitor or activator), representing 100% activity/inhibition.

  • Statistical Parameter Calculation: Run 3-5 full plates with only controls to calculate the key validation parameters.

Table 1: Key HTS Assay Validation Parameters | Parameter | Formula | Acceptance Criteria | Rationale | | :--- | :--- | :--- | :--- | | Z'-Factor | 1 - [ (3σpos + 3σneg) / |μpos - μneg| ] | ≥ 0.5 | Measures the statistical separation between the positive and negative controls. A value ≥ 0.5 indicates a robust and screenable assay.[14] | | Signal-to-Noise (S/N) | |μpos - μneg| / sqrt(σ²pos + σ²neg) | ≥ 10 | Indicates the dynamic range of the assay. A higher value signifies a larger window to detect hits. | | Coefficient of Variation (%CV) | (σ / μ) * 100 | < 15% | Measures the relative variability of the data. Low %CV for both positive and negative controls indicates good reproducibility. | (σ = standard deviation, μ = mean)

Part III: The HTS Campaign Workflow

The HTS process is a highly automated and systematic procedure designed for speed and efficiency.[15]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screen cluster_analysis Phase 3: Analysis & Hit Selection cluster_validation Phase 4: Hit Validation Lib_QC THIQ Library QC (Purity, Identity) Assay_Val Assay Validation (Z' ≥ 0.5) Lib_QC->Assay_Val Plate_Prep Library Plating (384-well format) Assay_Val->Plate_Prep Primary_HTS Primary HTS (Single Concentration, e.g., 10 µM) Plate_Prep->Primary_HTS Data_Acq Data Acquisition & Normalization Primary_HTS->Data_Acq Hit_ID Hit Identification (e.g., >3σ from mean) Data_Acq->Hit_ID Hit_Picking Hit Picking & Re-synthesis Hit_ID->Hit_Picking Dose_Response Dose-Response (IC50) Hit_Picking->Dose_Response Orthogonal Orthogonal Assays Dose_Response->Orthogonal Validated_Hits Validated THIQ Hits Orthogonal->Validated_Hits

Figure 1: The High-Throughput Screening Workflow.

Protocol: Primary HTS of a THIQ Library (384-Well Format)

Objective: To screen the entire THIQ library at a single concentration to identify initial "hits".

Materials:

  • THIQ library compounds in DMSO stock plates.

  • Acoustic liquid handler (e.g., Echo) or pin tool for compound transfer.

  • Multichannel liquid dispenser (e.g., Combi).

  • Validated assay reagents (cells, enzymes, substrates, etc.).

  • Assay-ready 384-well microplates.

  • Plate reader (e.g., for fluorescence, luminescence, or absorbance).

  • Positive and negative control reagents.

Methodology:

  • Compound Transfer: Using an acoustic liquid handler, transfer a small volume (e.g., 20-50 nL) of each THIQ compound from the source plate to the corresponding well of the assay plate.

    • Causality: Acoustic dispensing avoids contact, minimizing cross-contamination and allowing for precise transfer of very small volumes.

  • Control Plating: Dispense the positive control and negative control (DMSO) into their designated wells (typically columns 1, 2, 23, 24).

  • Reagent Addition: Add the first assay component (e.g., cells in suspension or purified enzyme) to all wells using a multichannel dispenser.

  • Incubation (if required): Incubate the plates for a pre-determined time at a specific temperature to allow for compound-target interaction.

  • Initiation/Detection Reagent: Add the second reagent (e.g., substrate for an enzyme or a detection reagent for a cell viability assay).

  • Signal Detection: Read the plates on a plate reader after the appropriate incubation time. The readout method (e.g., fluorescence intensity, luminescence) must match the assay design.

  • Data Analysis: Normalize the raw data from each plate against its own controls (% inhibition = 100 * (1 - (sample - pos_control) / (neg_control - pos_control))). Identify hits based on a pre-defined cutoff (e.g., >50% inhibition or activity >3 standard deviations from the plate mean).[16]

Part IV: The Crucial Step - Hit Validation and Triage

A primary HTS will inevitably produce false positives.[17][18] A rigorous hit validation cascade is essential to eliminate these artifacts and focus resources on genuine, promising compounds.[19][20]

Hit_Triage Primary_Hits Primary Hits from HTS (~1000s of compounds) Reconfirm Activity Re-confirmation (Fresh solid sample) Primary_Hits->Reconfirm Dose_Response Dose-Response Assay (Determine IC50/EC50) Reconfirm->Dose_Response Orthogonal Orthogonal Assay (Different technology, e.g., SPR) Dose_Response->Orthogonal Counter_Screen Counter-Screen (e.g., Cytotoxicity, non-specific target) Dose_Response->Counter_Screen SAR_Analysis SAR by Analogue (Check library neighbors) Dose_Response->SAR_Analysis Validated_Lead Validated THIQ Lead Series (~2-3 series)

Figure 2: The Hit Validation and Triage Cascade.

Protocol: Dose-Response and IC50 Determination

Objective: To confirm the activity of primary hits and determine their potency (IC50 or EC50).

Methodology:

  • Source Compound: Obtain fresh, powdered samples of the hit compounds to rule out issues with the original library sample.[11]

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series for each hit compound, typically starting from a high concentration of 50-100 µM.

  • Assay Execution: Perform the validated HTS assay using the dilution series for each compound.

  • Data Analysis:

    • Normalize the data to percent inhibition.

    • Plot percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC50 value (the concentration at which 50% of the maximal response is inhibited).

Table 2: Example Dose-Response Data for a THIQ Hit

Concentration (µM) % Inhibition
50.00 98.5
16.67 95.2
5.56 89.1
1.85 75.4
0.62 51.3
0.21 24.6
0.07 10.1
0.02 3.5

| Calculated IC50 | 0.59 µM |

Orthogonal and Counter-Screens
  • Orthogonal Assays: These are critical for confirming that the observed activity is due to direct interaction with the target.[20] If the primary screen was a fluorescence-based enzyme assay, an orthogonal assay could be Surface Plasmon Resonance (SPR) to directly measure compound binding to the target protein.

  • Counter-Screens: These are used to identify non-specific activity. For example, if screening for an inhibitor of kinase A, a counter-screen against the highly similar kinase B would be performed. A compound that inhibits both is likely non-selective, whereas a compound that only inhibits kinase A is a more promising hit. Cytotoxicity assays are also common counter-screens to flag compounds that simply kill the cells.[11]

Conclusion

High-throughput screening of tetrahydroisoquinoline libraries is a powerful strategy for identifying novel starting points for drug discovery programs. This process is a systematic journey from a vast library of compounds to a small, highly-curated set of validated hits. Success hinges on a deep understanding of the scientific principles underpinning each step: a high-quality, diverse library; a robust and statistically validated assay; and a rigorous, multi-faceted hit validation cascade designed to eliminate artifacts and false positives. By adhering to these protocols and principles, research teams can confidently identify tractable THIQ hits with a high potential for successful development into next-generation therapeutics.

References

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • AstraZeneca. (2025, February 13). High throughput screening at The DISC: a new era of drug discovery. YouTube. Retrieved from [Link]

  • Zhang, X., & Zhang, Z. (2025, August 10). Computational Methods for Analysis of High-Throughput Screening Data. ResearchGate. Retrieved from [Link]

  • SpiroChem. (n.d.). Hit Validation. Retrieved from [Link]

  • Creative Bioarray. (n.d.). High-Throughput Screening in Drug Discovery. Retrieved from [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • Judson, R. S., Houck, K. A., Martin, M. T., Knudsen, T. B., Thomas, R. S., Sipes, N. S., ... & Dix, D. J. (2014). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. Retrieved from [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved from [Link]

  • Southern Research. (n.d.). High-Throughput Screening & Discovery. Retrieved from [Link]

  • Nexcelom Bioscience. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • Unchained Labs. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • Faheem, M., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13246-13264. Retrieved from [Link]

  • Mekky, A. E., Sanad, M. H., & Al-Hussain, S. A. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 26(15), 4487. Retrieved from [Link]

  • Vitaku, E., & Njardarson, J. T. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(14), 8848-8903. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Retrieved from [Link]

  • Vitaku, E., & Njardarson, J. T. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PubMed Central. Retrieved from [Link]

  • Baell, J. B. (2018). Hit-to-Lead: Hit Validation and Assessment. PubMed. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]

  • Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

Sources

Application Notes and Protocols for the In Vivo Formulation of 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Formulation Challenges of a Tetrahydroisoquinoline Carboxylic Acid Derivative

5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid is a member of the tetrahydroisoquinoline class of compounds, a scaffold known for a wide range of biological activities.[1] As with many small molecules in preclinical development, the successful in vivo evaluation of this compound is critically dependent on the development of a safe and effective formulation that ensures adequate systemic exposure.[2][3] The presence of both a basic nitrogen atom within the tetrahydroisoquinoline ring and an acidic carboxylic acid moiety presents a unique set of physicochemical challenges that must be carefully considered to achieve a stable and bioavailable formulation.

The inherent properties of carboxylic acid-containing drugs can often lead to poor aqueous solubility at physiological pH, which can limit their absorption and in vivo efficacy.[4] Furthermore, the amphoteric nature of 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid, possessing both acidic and basic functional groups, suggests that its solubility will be highly pH-dependent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid for in vivo studies. We will explore pre-formulation assessment, detail various formulation strategies, and provide step-by-step protocols to enable the successful preclinical evaluation of this promising compound.

Part 1: Pre-formulation Assessment - The Foundation of a Robust Formulation

Before embarking on formulation development, a thorough understanding of the physicochemical properties of 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid is paramount. This data will inform the selection of the most appropriate formulation strategy.

Physicochemical Characterization

A critical first step is to determine the fundamental properties of the active pharmaceutical ingredient (API).

Table 1: Key Physicochemical Parameters for 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid and its Analogs

Property5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid5,6,7,8-Tetrahydroquinoline-3-carboxylic acid (Analog)1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Isomer)
Molecular Formula C₁₀H₁₁NO₂C₁₀H₁₁NO₂C₁₀H₁₁NO₂
Molecular Weight 177.19 g/mol 177.203 g/mol [5]177.20 g/mol [6]
Water Solubility Data not available1884.03 mg/L[5]Data not available
pKa Predicted values are requiredData not availableData not available
LogP Predicted values are requiredData not available-1.3 (Computed)[6]

Note: The lack of specific experimental data for the target compound necessitates an initial characterization phase by the researcher.

Workflow for Pre-formulation Studies

The following diagram outlines the essential pre-formulation workflow.

Preformulation_Workflow cluster_0 Pre-formulation Assessment API API Procurement (5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid) pKa pKa Determination (Potentiometric titration) API->pKa Characterize SolidState Solid-State Characterization (DSC, TGA, XRD) API->SolidState Analyze Solubility Solubility Profiling (pH-solubility, various solvents) pKa->Solubility Inform Stability Forced Degradation Studies (pH, light, temperature) Solubility->Stability Guide

Caption: Workflow for the pre-formulation assessment of the API.

Experimental Protocol: pH-Solubility Profile

Objective: To determine the aqueous solubility of 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid across a range of pH values.

Materials:

  • 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid

  • Phosphate-citrate buffers (pH 2, 3, 4, 5, 6, 7, 7.4, 8)

  • HPLC system with a suitable column and detection method

  • Shaking incubator or orbital shaker

  • Centrifuge

  • pH meter

Procedure:

  • Prepare a series of phosphate-citrate buffers at the desired pH values.

  • Add an excess amount of the API to a known volume of each buffer in separate vials.

  • Securely cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with an appropriate mobile phase.

  • Analyze the concentration of the dissolved API in the supernatant using a validated HPLC method.

  • Plot the solubility (in mg/mL or µg/mL) as a function of pH.

Expected Outcome: The pH-solubility profile will likely show a "U-shaped" curve, characteristic of amphoteric compounds, with minimum solubility near the isoelectric point and increased solubility at both low and high pH. This data is crucial for deciding if a simple pH-adjusted aqueous solution is a viable formulation strategy.

Part 2: Formulation Development Strategies

Based on the pre-formulation data, a suitable formulation strategy can be selected. The limited aqueous solubility of the analog suggests that simple aqueous solutions may not be sufficient for achieving the desired concentrations for in vivo studies.[5]

Decision Tree for Formulation Selection

The following diagram illustrates a decision-making process for selecting an appropriate formulation strategy.

Formulation_Decision_Tree Start Start: Desired Dose & Route of Administration SolubilityCheck Is required concentration > aqueous solubility at desired pH? Start->SolubilityCheck SimpleSolution Formulate as a simple aqueous solution (pH-adjusted) SolubilityCheck->SimpleSolution No AdvancedFormulation Explore advanced formulation strategies SolubilityCheck->AdvancedFormulation Yes Cosolvent Co-solvent System AdvancedFormulation->Cosolvent Cyclodextrin Cyclodextrin Complexation AdvancedFormulation->Cyclodextrin Suspension Aqueous Suspension AdvancedFormulation->Suspension

Caption: Decision tree for selecting a suitable formulation strategy.

Protocol 1: pH-Adjusted Aqueous Solution

Rationale: This is the simplest approach and should be attempted first if the required dose can be dissolved in a physiologically acceptable volume at a tolerable pH.

Materials:

  • 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid

  • Sterile Water for Injection (WFI)

  • 0.1 N Hydrochloric Acid (HCl) or 0.1 N Sodium Hydroxide (NaOH)

  • Sterile, depyrogenated vials

Procedure:

  • Weigh the required amount of the API and place it in a sterile vial.

  • Add a portion of the final volume of Sterile WFI.

  • Slowly add 0.1 N HCl or 0.1 N NaOH dropwise while stirring to aid dissolution. The choice of acid or base will depend on the pKa of the compound and the desired final pH.

  • Monitor the pH of the solution. Adjust the pH to a range that is both physiologically tolerable (typically pH 4-9 for parenteral routes) and maintains the drug in solution.

  • Once the API is completely dissolved, add the remaining Sterile WFI to reach the final desired volume.

  • Confirm the final pH and filter the solution through a 0.22 µm sterile filter into a sterile container.

Trustworthiness Check: The final formulation should be visually inspected for any precipitation upon standing. Stability at the intended storage temperature should also be confirmed.

Protocol 2: Co-solvent Formulation

Rationale: When the required concentration cannot be achieved by pH adjustment alone, the use of water-miscible organic co-solvents can increase solubility.[2][7] Common co-solvents for in vivo studies include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.

Materials:

  • 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid

  • PEG 400, Propylene Glycol, or Ethanol

  • Sterile WFI or saline

  • Sterile vials

Procedure:

  • Determine the solubility of the API in various co-solvents and co-solvent/water mixtures.

  • Weigh the API and dissolve it in the chosen co-solvent (e.g., PEG 400). Gentle warming and sonication can be used to aid dissolution.

  • Once a clear solution is obtained, slowly add the aqueous component (e.g., saline) dropwise while stirring.

  • Observe the solution for any signs of precipitation. The final ratio of co-solvent to aqueous phase should be optimized to maintain solubility while minimizing potential toxicity of the co-solvent.

  • Filter the final solution through a 0.22 µm sterile filter.

Trustworthiness Check: It is critical to ensure that the drug does not precipitate upon dilution with physiological fluids. An in vitro precipitation study can be performed by diluting the formulation with simulated body fluids.

Protocol 3: Cyclodextrin-Based Formulation

Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their apparent water solubility.[4][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in parenteral formulations due to its high water solubility and low toxicity.

Materials:

  • 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile WFI or buffer

  • Sterile vials

Procedure:

  • Prepare a solution of HP-β-CD in Sterile WFI or a suitable buffer (e.g., 10-40% w/v).

  • Add the API to the HP-β-CD solution and stir or sonicate until a clear solution is obtained. The formation of the inclusion complex can be facilitated by gentle heating.

  • Allow the solution to cool to room temperature.

  • Filter the solution through a 0.22 µm sterile filter.

Trustworthiness Check: The stability of the complex should be assessed. The formulation should be clear and free of particles.

Protocol 4: Amorphous Solid Dispersion for Oral Administration

Rationale: For oral administration of poorly soluble compounds, converting the crystalline drug into an amorphous state within a polymer matrix can significantly enhance the dissolution rate and oral bioavailability.[9][10]

Materials:

  • 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid

  • A suitable polymer (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC))

  • A common solvent for both the API and the polymer (e.g., methanol, ethanol, acetone)

  • Spray dryer or rotary evaporator

Procedure (Spray Drying Method):

  • Dissolve the API and the polymer in the chosen solvent to form a clear solution.

  • Spray the solution into the drying chamber of a spray dryer at an optimized temperature and flow rate. The rapid evaporation of the solvent traps the drug in an amorphous state within the polymer matrix.[11]

  • Collect the resulting powder.

  • The amorphous solid dispersion can then be suspended in an appropriate vehicle for oral gavage.

Trustworthiness Check: The amorphous nature of the drug in the solid dispersion should be confirmed using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC). The dissolution profile of the solid dispersion should be compared to that of the crystalline drug.

Part 3: Quality Control and Stability Assessment

A well-defined formulation must be stable and meet quality control specifications.

Table 2: Quality Control Parameters for In Vivo Formulations

ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless solution, free of visible particles. For suspensions, a uniform, easily re-suspendable formulation.
pH pH meterWithin the target range (e.g., 6.5 - 7.5).
Concentration of API HPLC90-110% of the target concentration.
Sterility (for parenteral) USP <71>Sterile.
Endotoxins (for parenteral) LAL testWithin acceptable limits.

Conclusion

The formulation of 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid for in vivo studies requires a systematic and scientifically driven approach. Due to its potential for limited aqueous solubility, researchers should be prepared to explore advanced formulation strategies beyond simple aqueous solutions. The protocols and decision-making frameworks provided in these application notes offer a robust starting point for developing a safe, stable, and effective formulation, thereby enabling the successful in vivo evaluation of this compound's therapeutic potential. It is imperative that researchers perform their own pre-formulation studies to generate the necessary data to guide their formulation development efforts.

References

  • 5,6,7,8-Tetrahydroquinoline-3-carboxylic acid (82345-76-4) - Chemchart. Available from: [Link]

  • WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents.
  • CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride - Google Patents.
  • Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies - ResearchGate. Available from: [Link]

  • US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives - Google Patents.
  • Cyclodextrin-based delivery systems for in vivo-tested anticancer therapies - PubMed. Available from: [Link]

  • Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide - PMC - NIH. Available from: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available from: [Link]

  • Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling - Taylor & Francis. Available from: [Link]

  • 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Available from: [Link]

  • Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF - ResearchGate. Available from: [Link]

  • Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. Available from: [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - MDPI. Available from: [Link]

  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Available from: [Link]

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem. Available from: [Link]

  • Cyclodextrin-Based Formulations: A Non-Invasive Platform for Targeted Drug Delivery | Request PDF - ResearchGate. Available from: [Link]

  • Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs - ResearchGate. Available from: [Link]

  • In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use - PubMed Central. Available from: [Link]

  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs | American Pharmaceutical Review. Available from: [Link]

  • Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid - ResearchGate. Available from: [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation - Taylor & Francis Online. Available from: [Link]

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC - NIH. Available from: [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design - SciSpace. Available from: [Link]

  • 5,6,7,8-Tetrahydroisoquinoline | C9H11N | CID 119010 - PubChem. Available from: [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - MDPI. Available from: [Link]

Sources

Application Notes & Protocols: The Use of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic) as a Versatile Chemical Probe Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Selected Compound: Initial exploration for the specific regioisomer 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid reveals a significant scarcity of published data regarding its application as a chemical probe, its biological targets, or established experimental protocols. To provide a scientifically robust, detailed, and actionable guide as requested, this document will focus on the extensively studied and biologically significant isomer, 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) . This compound serves as a premier example of a privileged scaffold in modern drug discovery and chemical biology.

Introduction: 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, commonly referred to as "Tic," is a conformationally constrained non-proteinogenic amino acid. It can be considered a rigid analog of Phenylalanine (Phe), where the phenyl ring is fused to the backbone, restricting rotational freedom.[1] This structural rigidity is a highly desirable trait in the design of chemical probes and therapeutic agents, as it can lead to enhanced binding affinity, improved selectivity for biological targets, and increased metabolic stability. The Tic scaffold is a core structural element found in numerous peptide-based drugs and other biologically active molecules, making it a cornerstone for library synthesis in drug discovery campaigns.[1]

Physicochemical Properties of (S)-Tic
Property Value
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
CAS Number 74163-81-8
Appearance White to off-white crystalline powder
Solubility Soluble in aqueous acid and base, sparingly soluble in water

Section 1: Biological Significance and Key Targets

The true power of Tic as a chemical probe lies not in the activity of the core molecule itself, but in its use as a foundational scaffold. By functionalizing its amine or carboxylic acid groups, researchers can generate vast libraries of derivatives tailored to interact with specific biological targets with high affinity and precision.

Cysteine Proteases: Targeting Cruzain in Trypanosoma cruzi

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge. A key validated drug target within this parasite is cruzain, a cysteine protease essential for its survival and replication.[2] Derivatives of Tic have been synthesized and identified as moderate, non-covalent inhibitors of cruzain.[2] The Tic scaffold provides a rigid framework to correctly orient pharmacophoric groups—such as amides and positively charged amines—within the enzyme's active site.

Cancer Pathobiology: Modulation of the IL-6/JAK/STAT Pathway

Chronic inflammation is a key driver of many cancers. The Interleukin-6 (IL-6) signaling pathway is a central mediator of this process. A dimethoxy derivative of Tic, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, has been shown to attenuate dimethylhydrazine (DMH)-induced colon carcinogenesis in animal models.[3] Its mechanism of action involves the blockade of IL-6 mediated signaling by down-regulating the overexpression and phosphorylation of key downstream effectors, JAK2 and STAT3.[3] This highlights the potential of Tic-based probes to investigate and modulate inflammatory signaling in cancer.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor JAK2 JAK2 IL6R->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates (p) pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Gene Target Gene (Proliferation, Anti-apoptosis) STAT3_dimer->Gene Upregulates IL6 IL-6 IL6->IL6R Binds Tic_deriv Tic Derivative (e.g., M1) Tic_deriv->JAK2 Blocks Signal Tic_deriv->STAT3 Blocks Signal Tic_deriv->IL6 Blocks Signal

Caption: Simplified IL-6/JAK/STAT signaling pathway targeted by Tic derivatives.
Angiotensin-Converting Enzyme (ACE) Inhibition

The Tic scaffold is a critical component in the synthesis of several pharmaceuticals, most notably ACE inhibitors like Quinapril.[4] ACE is a central enzyme in the renin-angiotensin system, which regulates blood pressure. The constrained nature of the Tic moiety mimics the transition state of the natural substrate of ACE, allowing for potent and selective inhibition. While Quinapril is a drug rather than a probe, its origin story underscores the power of the Tic scaffold in designing high-affinity enzyme inhibitors.

Section 2: Application Notes and Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 1: In Vitro Enzymatic Assay for Cruzain Inhibition

This protocol describes a fluorescence-based assay to determine the inhibitory potential of Tic derivatives against cruzain. The assay measures the cleavage of a fluorogenic substrate.

Causality Behind Experimental Choices:

  • Fluorogenic Substrate (Z-FR-AMC): This substrate releases a fluorescent molecule (AMC) upon cleavage, providing a sensitive and continuous readout of enzyme activity.

  • Pre-incubation: Pre-incubating the enzyme with the inhibitor allows for the binding equilibrium to be reached before the substrate is introduced, which is crucial for accurate IC₅₀ determination.

  • DTT (Dithiothreitol): As a cysteine protease, cruzain requires a reducing environment for optimal activity, which is maintained by DTT.

  • DMSO Control: Tic derivatives are often dissolved in DMSO. A vehicle control is essential to ensure that the solvent itself does not affect enzyme activity.

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Assay Buffer (with DTT) Cruzain Enzyme Stock Inhibitor (Tic Derivative) Stock Substrate (Z-FR-AMC) Stock Add_Enzyme Add Cruzain to wells Reagents->Add_Enzyme Add_Inhibitor Add Tic Derivative (serial dilutions) & Vehicle Control (DMSO) Add_Enzyme->Add_Inhibitor Preincubation Pre-incubate (e.g., 15 min at RT) Add_Inhibitor->Preincubation Add_Substrate Add Substrate (Z-FR-AMC) Preincubation->Add_Substrate Measure Measure Fluorescence (Kinetic Read, 30 min) Add_Substrate->Measure Plot Plot RFU vs. Time Measure->Plot Calc_Rate Calculate Reaction Rate (Slope) Plot->Calc_Rate Calc_Inhib Calculate % Inhibition Calc_Rate->Calc_Inhib Calc_IC50 Plot % Inhibition vs. [Inhibitor] Determine IC₅₀ Calc_Inhib->Calc_IC50

Caption: Experimental workflow for the in vitro Cruzain inhibition assay.

Materials:

  • Recombinant cruzain

  • Fluorogenic substrate Z-FR-AMC (N-carbobenzyloxy-phenylalanyl-arginyl-7-amino-4-methylcoumarin)

  • Assay Buffer: 100 mM sodium acetate, pH 5.5

  • Dithiothreitol (DTT)

  • Tic derivative compounds

  • Dimethyl sulfoxide (DMSO)

  • Positive control inhibitor (e.g., K11777)

  • Black, flat-bottom 96-well microplates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare fresh Assay Buffer containing 5 mM DTT.

    • Dilute cruzain enzyme in the Assay Buffer to a working concentration of 2X the final desired concentration (e.g., 2 nM for a 1 nM final concentration).

    • Prepare a 10 mM stock solution of the Tic derivative in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations. Then, dilute each of these 100-fold in Assay Buffer to create 2X working solutions.

    • Prepare a 2X working solution of the Z-FR-AMC substrate in Assay Buffer (e.g., 20 µM for a 10 µM final concentration).

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 50 µL of the 2X Tic derivative working solution.

    • Positive Control: Add 50 µL of a 2X positive control inhibitor solution.

    • Vehicle Control (100% Activity): Add 50 µL of Assay Buffer containing the same percentage of DMSO as the test wells (e.g., 1% DMSO).

    • Blank (No Enzyme): Add 100 µL of Assay Buffer.

  • Enzyme Addition & Pre-incubation:

    • Add 50 µL of the 2X cruzain enzyme solution to all wells except the blank. The total volume is now 100 µL.

    • Mix gently and incubate the plate at room temperature for 15 minutes, protected from light.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 100 µL of the 2X Z-FR-AMC substrate solution to all wells. The final volume is now 200 µL.

    • Immediately place the plate in the fluorescence reader.

    • Measure the fluorescence intensity every 60 seconds for 30 minutes at 25°C.

  • Data Analysis:

    • For each well, plot fluorescence units (RFU) against time. The slope of the linear portion of this curve represents the reaction rate.

    • Calculate the percentage of inhibition for each concentration of the Tic derivative using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_vehicle - Rate_blank))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Anticancer Cytotoxicity (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability. It is a standard method for assessing the cytotoxic potential of chemical probes.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Tic derivative compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture MCF-7 cells to ~80% confluency.

    • Trypsinize, count, and resuspend the cells in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the Tic derivative in complete medium from a DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds, vehicle control (medium with DMSO), and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of 100% DMSO to each well to dissolve the crystals.

    • Agitate the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = 100 * (Abs_treated / Abs_vehicle)

    • Plot % Viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Table 2: Example Biological Activity of Tic-Based Amides
Compound ID Target Activity
Hydrochloride Salt 4aCruzain60.2% inhibition @ 100 µM[2]
Hydrochloride Salt 4bCruzain69.3% inhibition @ 100 µM[2]
Compound 3dT. cruzi (antiparasitic)IC₅₀ = 10.5 µM[2]
M1 DerivativeColon CarcinogenesisAttenuates DMH-induced cancer[3]

References

  • Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Publications. Available at: [Link]

  • 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates colon carcinogenesis via blockade of IL-6 mediated signals. PubMed. Available at: [Link]

  • An improved method for preparation of substituted tetrahydroisoquinolines. Google Patents.
  • Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Royal Society of Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles.

Introduction: The Synthetic Challenge

5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, notably as a key intermediate for various pharmacologically active agents. Its synthesis, most commonly achieved via the Pictet-Spengler reaction, presents several challenges.[1] This reaction involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[2][3][4] While elegant, achieving high yields and purity requires careful control over reaction parameters. Common issues include low conversion rates, formation of side products, and difficulties in product isolation and purification.

This guide provides a structured approach to identifying and resolving these issues, grounded in mechanistic principles and established laboratory practices.

Primary Synthetic Pathway: The Pictet-Spengler Reaction

The most direct route to 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid involves the reaction of L-phenylalanine with formaldehyde, catalyzed by a strong acid.[5] The reaction proceeds through two key stages:

  • Iminium Ion Formation: The amine of L-phenylalanine undergoes condensation with formaldehyde to form a Schiff base, which is then protonated by the acid catalyst to generate a highly electrophilic iminium ion.[2][4]

  • Intramolecular Cyclization: The electron-rich phenyl ring of the phenylalanine backbone acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system.[2][4]

G cluster_reaction Reaction Sequence A L-Phenylalanine C Iminium Ion Formation (Acid Catalyst) A->C B Formaldehyde B->C D Intramolecular Cyclization (Electrophilic Aromatic Substitution) C->D E 5,6,7,8-Tetrahydroisoquinoline- 3-carboxylic Acid D->E G Start Low Yield Observed Check_Purity 1. Verify Starting Material Purity (L-Phenylalanine, Formaldehyde Source) Start->Check_Purity Check_Catalyst 2. Optimize Acid Catalyst (Type and Concentration) Check_Purity->Check_Catalyst Purity Confirmed Check_Temp 3. Evaluate Reaction Temperature & Time Check_Catalyst->Check_Temp Catalyst Optimized Check_Workup 4. Refine Workup & Isolation Protocol (pH control is critical) Check_Temp->Check_Workup Conditions Optimized Success Yield Improved Check_Workup->Success

Caption: Troubleshooting workflow for low reaction yield.

Detailed Solutions:

  • Cause 1: Ineffective Acid Catalysis

    • Explanation: The reaction is driven by the formation of an electrophilic iminium ion, which requires a strong acid catalyst. [2]If the acid is too weak or its concentration is too low, the initial condensation and subsequent cyclization will be slow and inefficient. Conversely, excessively harsh acidic conditions can lead to side reactions or degradation of the starting material or product.

    • Solution:

      • Catalyst Choice: Strong mineral acids are typically required. A patent for a similar synthesis details successful procedures using 47% hydrobromic acid or dilute sulfuric acid. [5]Formic acid has also been reported as an effective catalyst in some Pictet-Spengler sequences. [6]

      • Concentration Screening: The concentration of the acid is critical. The reaction often proceeds more efficiently in a highly acidic aqueous medium which helps to fully protonate the intermediate Schiff base.

      • Avoid HCl with Formaldehyde: Be aware that using hydrochloric acid in combination with formaldehyde can generate bis(chloromethyl)ether, a potent carcinogen. [5]

Catalyst SystemTypical ConditionsReference
47% Hydrobromic Acid65°C, 7 hours[5]
0.05 N Sulfuric Acid70°C, 12 hours[5]
  • Cause 2: Suboptimal Temperature and Reaction Time

    • Explanation: Like most chemical reactions, the Pictet-Spengler reaction is temperature-dependent. Insufficient heat leads to slow reaction rates and incomplete conversion. However, excessive heat can promote racemization of the chiral center at position 3 and increase the formation of impurities. [5]

    • Solution:

      • Temperature Optimization: A good starting point is between 60-80°C. [5]Monitor the reaction progress by TLC or HPLC to find the optimal balance between reaction rate and impurity formation.

      • Time Studies: The reaction should be run until the starting material (L-phenylalanine) is consumed. Typical reaction times range from 7 to 12 hours. [5]

  • Cause 3: Inefficient Product Isolation (Workup)

    • Explanation: The product is an amino acid, making it amphoteric. This means it has both an acidic (carboxylic acid) and a basic (secondary amine) functional group. Its solubility in aqueous solutions is highly dependent on pH. Attempting to extract the product at the wrong pH or failing to properly adjust the pH for precipitation will result in significant loss of product.

    • Solution:

      • Isoelectric Point Precipitation: The most effective way to isolate the product is to adjust the pH of the final reaction mixture to its isoelectric point (pI), where it has minimal solubility. A patented procedure specifies adjusting the pH to 5 with a base (e.g., NaOH) or acid (e.g., HCl) after the initial reaction to induce crystallization/precipitation. [5]

      • Cooling: After pH adjustment, cool the mixture (e.g., in an ice bath) for several hours to maximize precipitation before filtration. [5]

Q2: I'm observing significant side products in my NMR/LC-MS. What are they and how can I prevent them?

Possible Side Products & Prevention Strategies:

  • Side Product 1: Over-alkylation or Polymerization

    • Identification: Uncharacteristically complex baseline in NMR, or a series of peaks in LC-MS with repeating mass units corresponding to the formaldehyde unit.

    • Cause: Formaldehyde is highly reactive and can polymerize (to form paraformaldehyde) or react further with the product's secondary amine under acidic conditions.

    • Prevention:

      • Control Stoichiometry: Use a slight excess of formaldehyde, but avoid a large excess. A molar ratio of approximately 1.5 to 2.0 equivalents of formaldehyde to L-phenylalanine is a reasonable starting point.

      • Controlled Addition: Add the formaldehyde solution (formalin) dropwise to the reaction mixture rather than all at once. [5]This maintains a low instantaneous concentration, minimizing side reactions.

  • Side Product 2: Racemized Product

    • Identification: Loss of optical activity (measured by polarimetry) or the appearance of a second enantiomeric peak on a chiral HPLC column.

    • Cause: The acidic conditions and elevated temperatures required for the cyclization can lead to racemization at the C3 stereocenter. [5]

    • Prevention:

      • Minimize Reaction Temperature and Time: Use the lowest temperature and shortest time necessary to achieve full conversion of the starting material. Monitor the reaction closely. A range of 50-80°C is recommended to balance reaction speed and optical purity. [5]

Q3: The final product is difficult to purify. What are the best practices for purification?

Purification Strategy:

  • Primary Method: Recrystallization/Precipitation

    • Explanation: Due to its zwitterionic nature, the product is often not amenable to standard silica gel chromatography. The most effective purification method relies on its pH-dependent solubility.

    • Protocol:

      • After filtering the crude product, dissolve it in a dilute basic solution (e.g., 2 N NaOH). [5]This deprotonates the carboxylic acid, forming a soluble sodium carboxylate salt.

      • Filter this solution to remove any insoluble, non-acidic impurities.

      • Slowly add acid (e.g., concentrated HCl) to the filtrate with vigorous stirring until the pH reaches ~5. [5]

      • The purified product will precipitate out of the solution. Cool the mixture to maximize recovery, then isolate by filtration, wash with cold water, and dry under vacuum.

Frequently Asked Questions (FAQs)

  • Q: What is the best source of formaldehyde for this reaction?

    • A: An aqueous solution of formaldehyde (37% formalin) is commonly used and is specified in reliable protocols. [5]Using paraformaldehyde is also possible but may require slightly different conditions to ensure depolymerization.

  • Q: Can I use a different amino acid as a starting material?

    • A: Yes, the Pictet-Spengler reaction is versatile. Using D,L-m-tyrosine, for example, yields 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. [5]The key requirement is a β-arylethylamine backbone.

  • Q: How critical is it to maintain an inert atmosphere?

    • A: For this specific reaction, an inert atmosphere (like nitrogen or argon) is generally not required. The reaction is typically run in an open or vented flask. However, for substrates prone to oxidation (like dopamine or other catechols), an inert atmosphere would be necessary to prevent degradation. [7]

  • Q: My reaction stalls before completion. What should I do?

    • A: If the reaction stalls, it often points to an issue with the catalyst or temperature. First, confirm the temperature is within the optimal range (60-80°C). If the temperature is correct, a small additional charge of the acid catalyst or formaldehyde could potentially restart the reaction, but be cautious as this can also increase side product formation. It is often better to optimize conditions on a small scale first.

References

  • Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Available at: [Link]

  • Pictet–Spengler reaction. Wikipedia. Available at: [Link]

  • Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Publications. Available at: [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ACS Publications. Available at: [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PubMed Central. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PubMed Central. Available at: [Link]

  • Process for producing tetrahydroisoquinoline-3-carboxylic acid derivative.Google Patents.
  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. National Institutes of Health. Available at: [Link]

  • Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.Google Patents.
  • The mechanism of the Pictet–Spengler reaction. ResearchGate. Available at: [Link]

  • Pictet-Spengler Reaction. J&K Scientific LLC. Available at: [Link]

  • A kind of preparation method of synthesizing Palbociclib intermediate and...Google Patents.
  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. SciSpace. Available at: [Link]

Sources

Validation & Comparative

structure-activity relationship (SAR) studies of tetrahydroisoquinoline analogs

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif in a vast array of natural products and synthetic compounds, exhibiting a remarkable breadth of biological activities.[1][2][3] This privileged scaffold has captured the attention of medicinal chemists for decades, leading to the development of numerous clinically significant drugs.[3] The versatility of the THIQ framework allows for the strategic placement of various substituents, enabling the fine-tuning of pharmacological properties and the exploration of diverse chemical spaces. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of THIQ analogs across different therapeutic areas, offering insights into the rational design of novel and potent drug candidates.

A Versatile Scaffold Targeting a Spectrum of Biological Targets

The THIQ nucleus is a key pharmacophore that interacts with a wide range of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. This inherent promiscuity, coupled with its synthetic tractability, makes it an ideal starting point for the development of targeted therapies.[4] The biological activities of THIQ derivatives are diverse, encompassing anticancer, antimicrobial, antiviral, and central nervous system (CNS) effects, among others.[5] Understanding the intricate relationship between the substitution pattern on the THIQ ring and the resulting biological activity is paramount for the successful design of next-generation therapeutics.

Structure-Activity Relationships of THIQ Analogs in Oncology

The development of novel anticancer agents is a major focus of contemporary drug discovery, and THIQ analogs have emerged as a promising class of compounds in this arena.[4] Their mechanisms of action are varied, often involving the inhibition of key oncogenic pathways or the induction of apoptosis.

Targeting KRas and Angiogenesis

One notable example is the investigation of THIQ derivatives as inhibitors of KRas, a frequently mutated oncogene in several cancers, and as anti-angiogenic agents.[6] A series of synthesized THIQs were evaluated for their ability to inhibit KRas and vascular endothelial growth factor (VEGF), a key regulator of angiogenesis.

Table 1: SAR of THIQ Analogs as KRas and VEGF Inhibitors [6]

CompoundR Group (at C4 of phenyl ring)KRas Inhibition (IC50, µM)Anti-angiogenesis (IC50, µM)
GM-3-18 4-Chloro0.9 - 10.7-
GM-3-121 4-Ethyl-1.72
GM-3-16 Unspecified1.6 - 2.6-

The data reveals that the substitution on the C4-phenyl ring plays a crucial role in determining the biological activity. The presence of a chloro group at the 4-position of the phenyl ring (compound GM-3-18 ) resulted in significant KRas inhibition across various colon cancer cell lines.[6] Conversely, an ethyl group at the same position (compound GM-3-121 ) conferred potent anti-angiogenic activity.[6] This highlights the subtle structural modifications that can dramatically shift the therapeutic profile of THIQ analogs.

Molecular docking studies have provided insights into the binding interactions of these compounds. For instance, the carbonyl oxygen atoms of potent inhibitors have been shown to form hydrogen bonds with key residues in the active sites of their respective targets.[6]

THIQ Analogs as Modulators of Central Nervous System Targets

The THIQ scaffold is also a cornerstone in the development of agents targeting the central nervous system, including dopamine and opioid receptors.

Dopamine Receptor Ligands

The structural similarity of the THIQ core to dopamine has made it a valuable template for the design of dopamine receptor ligands. Modifications to the THIQ ring system can lead to compounds with varying affinities and selectivities for different dopamine receptor subtypes.

Opioid Receptor Antagonists

Furthermore, THIQ derivatives have been explored as opioid receptor antagonists.[7][8] Structure-activity relationship studies have led to the identification of potent antagonists with nanomolar activity against the µ-opioid receptor.[7][8] These findings suggest the potential of THIQ-based compounds in the management of opioid-related disorders.

Experimental Protocols

The evaluation of the biological activity of THIQ analogs relies on a variety of in vitro and in vivo assays. Below are representative protocols for assessing anticancer and receptor binding activities.

Protocol 1: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., HCT116, Colo320) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the THIQ analogs and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 2: Radioligand Binding Assay for Receptor Affinity

This protocol is used to determine the binding affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., dopamine D2 receptor).

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand (e.g., [³H]-spiperone) and varying concentrations of the unlabeled THIQ analog.

  • Incubation: Incubate the mixture at room temperature for a specified period to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound and free radioligand.

  • Washing: Wash the filters to remove any unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki value, which represents the inhibitory constant of the test compound, from competitive binding curves.

Visualizing Structure-Activity Relationships

The following diagram illustrates the general SAR principles for THIQ analogs across different biological targets.

SAR_THIQ cluster_Anticancer Anticancer Activity cluster_CNS CNS Activity THIQ Tetrahydroisoquinoline Core C4_Phenyl C4-Phenyl Substitution THIQ->C4_Phenyl N2_Sub N2-Substitution THIQ->N2_Sub KRas KRas Inhibition C4_Phenyl->KRas e.g., 4-Chloro Angiogenesis Anti-angiogenesis C4_Phenyl->Angiogenesis e.g., 4-Ethyl Dopamine_R Dopamine Receptor Affinity N2_Sub->Dopamine_R Opioid_R Opioid Receptor Antagonism N2_Sub->Opioid_R

Caption: General SAR principles for THIQ analogs.

This diagram highlights how substitutions at different positions on the THIQ scaffold can direct the biological activity towards either anticancer or CNS targets.

Future Directions

The rich chemical diversity and proven therapeutic potential of the THIQ scaffold ensure its continued prominence in drug discovery. Future research will likely focus on:

  • Target-Specific Design: The development of highly selective THIQ analogs for specific biological targets to minimize off-target effects.

  • Combinatorial Chemistry: The use of combinatorial approaches to rapidly generate large libraries of THIQ derivatives for high-throughput screening.

  • Novel Therapeutic Applications: The exploration of THIQ analogs for new therapeutic indications based on a deeper understanding of their mechanisms of action.

By leveraging the extensive knowledge of the structure-activity relationships of THIQ analogs, researchers are well-positioned to design and develop the next generation of innovative and effective medicines.

References

  • Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs–biological activities and SAR studies. RSC Advances, 11(22), 13246-13281.
  • Gali, M., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 26(11), 3185.
  • Kaur, H., & Kumar, V. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 25-40.
  • Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
  • Faheem, F., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
  • de Souza, M. V. N., et al. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega.
  • Faheem, F., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
  • Faheem, F., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(8), 915-934.
  • Yous, S., et al. (2014). Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands. Journal of Medicinal Chemistry, 57(15), 6489-6500.
  • Kaur, H., & Kumar, V. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
  • Zhang, A., et al. (2011). Tetrahydroquinoline derivatives as opioid receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(2), 857-860.
  • Kumar, A., et al. (2017). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3469.
  • Stoltz, B. M., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews.
  • Zhang, A., et al. (2011). Tetrahydroquinoline derivatives as opioid receptor antagonists. FAO AGRIS.
  • Faheem, F., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery.

Sources

A Researcher's Comparative Guide to Validating Off-Target Effects of 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The scaffold of 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid has emerged as a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. Its derivatives have shown potential as inhibitors of key cell cycle and metabolic enzymes, including Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2). However, as with any small molecule, the potential for off-target effects presents a significant hurdle in the translation from a promising compound to a safe and effective drug.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the off-target effects of 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid derivatives. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols, and objectively compare the potential off-target profiles with established drugs targeting similar pathways. Our focus will be on creating a self-validating system of inquiry to ensure the scientific integrity of your findings.

The On-Target Context: A Dual Inhibitor Scaffold

The 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid core has been successfully modified to create potent inhibitors of both DHFR and CDK2, two critical targets in cancer therapy.[1] DHFR is a key enzyme in the synthesis of nucleotides, and its inhibition disrupts DNA replication and cell proliferation. CDK2, in conjunction with its cyclin partners, plays a crucial role in the G1/S phase transition of the cell cycle. The dual inhibition of these targets presents a compelling strategy for inducing cancer cell death and overcoming resistance mechanisms.

To effectively evaluate off-target effects, we must first understand the intended on-target mechanism. The following diagram illustrates the central roles of DHFR and CDK2 in cellular proliferation.

cluster_0 Folate Metabolism & Nucleotide Synthesis cluster_1 Cell Cycle Progression (G1/S Transition) DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR dNTPs dNTPs THF->dNTPs One-Carbon Transfer DHFR DHFR DNA_Synth DNA Synthesis dNTPs->DNA_Synth Cell_Proliferation Cell Proliferation DNA_Synth->Cell_Proliferation leads to CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex Rb Rb CDK2->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition G1_S_Transition->Cell_Proliferation leads to Compound 5,6,7,8-Tetrahydroisoquinoline -3-carboxylic acid Derivative Compound->DHFR inhibits Compound->CDK2 inhibits Start Test Compound: 5,6,7,8-Tetrahydroisoquinoline -3-carboxylic acid Derivative Broad_Screening Tier 1: Broad Off-Target Screening Start->Broad_Screening Kinase_Panel In Vitro Kinase Panel (>100 kinases) Broad_Screening->Kinase_Panel Phenotypic_Screen Cell-Based Phenotypic Screen (e.g., Cell Painting) Broad_Screening->Phenotypic_Screen Hit_Found Off-Target 'Hit' Identified? Kinase_Panel->Hit_Found Phenotypic_Screen->Hit_Found Tier2 Tier 2: Focused Validation & Safety Pharmacology Hit_Found->Tier2 Yes Go Proceed with Lead Optimization Hit_Found->Go No Dose_Response Dose-Response Validation of 'Hit' Tier2->Dose_Response MitoTox Mitochondrial Toxicity Assay Tier2->MitoTox hERG_Assay hERG Channel Assay Tier2->hERG_Assay Risk_Assessment Risk Assessment Dose_Response->Risk_Assessment MitoTox->Risk_Assessment hERG_Assay->Risk_Assessment Risk_Assessment->Go Acceptable Therapeutic Window NoGo Re-design or Terminate Compound Risk_Assessment->NoGo Unacceptable Toxicity

Caption: Systematic workflow for off-target validation.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Protocol 1: In Vitro Kinase Selectivity Profiling

Rationale: Given that one of the intended targets is a kinase (CDK2), it is crucial to assess the compound's selectivity across the human kinome. This assay will identify any unintended kinase interactions that could lead to off-target effects.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • For a single-point screen, prepare a 100x working solution (e.g., 100 µM for a final assay concentration of 1 µM) in DMSO.

    • For dose-response curves, prepare a serial dilution of the 100x working solution.

  • Kinase Reaction Setup (384-well plate format):

    • Dispense 2.5 µL of the compound or vehicle (DMSO) to the appropriate wells of a 384-well plate.

    • Add 5 µL of the 2.5x Kinase Buffer to the Kinase Strips provided in a commercial kit (e.g., Promega's Kinase Selectivity Profiling System).

    • Dispense 2.5 µL of the reconstituted Kinase Working Stocks to the appropriate wells of the assay plate.

    • Add 5 µL of 100 µM ATP to the Substrate Strips.

    • Dispense 2.5 µL of the ATP/Substrate Working Stocks to the appropriate wells of the assay plate to initiate the kinase reaction.

  • Incubation:

    • Incubate the reaction plate at room temperature for 60 minutes.

  • Detection (using ADP-Glo™ Kinase Assay as an example):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase relative to the DMSO control.

    • For dose-response curves, determine the IC50 value for each "hit" kinase.

Protocol 2: High-Content Phenotypic Screening (Cell Painting)

Rationale: This unbiased approach captures a wide range of cellular responses to a compound, revealing potential off-target effects that might be missed by target-specific assays. [2][3]It provides a "fingerprint" of the compound's biological activity.

Methodology:

  • Cell Culture and Compound Treatment:

    • Plate a suitable cell line (e.g., U2OS or HeLa) in a 96- or 384-well imaging plate at a density that ensures sub-confluency at the end of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with the test compound at various concentrations (typically in triplicate) for 24-48 hours. Include vehicle (DMSO) and positive controls (compounds with known phenotypic effects).

  • Cell Staining (using a commercial kit like the PhenoVue Cell Painting Kit):

    • After treatment, carefully aspirate the medium and wash the cells with PBS.

    • Add a staining solution containing a cocktail of fluorescent dyes that label different cellular compartments (e.g., nucleus, cytoplasm, mitochondria, cytoskeleton, endoplasmic reticulum, Golgi apparatus).

    • Incubate according to the kit's instructions.

    • Fix, permeabilize, and wash the cells.

  • Imaging:

    • Acquire images using a high-content imaging system (e.g., Opera Phenix Plus).

    • Capture images in multiple fluorescent channels corresponding to the different dyes.

  • Image Analysis:

    • Use image analysis software (e.g., Harmony) to segment the images and identify individual cells and their compartments.

    • Extract a large number of morphological features from each cell (e.g., size, shape, texture, intensity).

  • Data Analysis:

    • Generate a phenotypic profile for each compound treatment by aggregating the feature data.

    • Use statistical methods (e.g., principal component analysis, hierarchical clustering) to compare the phenotypic profiles of the test compound to those of the controls and to identify dose-dependent changes.

Protocol 3: Mitochondrial Toxicity Assay

Rationale: Mitochondrial dysfunction is a common mechanism of drug-induced toxicity. [4]Early assessment of a compound's effect on mitochondrial health is critical.

Methodology (example using a Seahorse XF Analyzer):

  • Cell Culture:

    • Plate cells (e.g., HepG2, cardiomyocytes) in a Seahorse XF cell culture microplate.

    • Allow cells to adhere and form a monolayer.

  • Compound Treatment:

    • Treat cells with the test compound for a specified period (e.g., 24 hours).

  • Seahorse XF Assay:

    • Hydrate the sensor cartridge of the Seahorse XF Analyzer.

    • Replace the culture medium with Seahorse XF assay medium.

    • Perform a "Mito Stress Test" by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

    • The instrument will measure the oxygen consumption rate (OCR) in real-time.

  • Data Analysis:

    • Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

    • Compare the OCR profiles of compound-treated cells to vehicle-treated cells to identify any impairment of mitochondrial respiration.

Protocol 4: hERG Channel Assay

Rationale: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (long QT syndrome). [5]This assay is a standard component of preclinical safety assessment.

Methodology (example using an automated patch-clamp system):

  • Cell Culture:

    • Use a cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells).

    • Culture the cells according to standard protocols.

  • Compound Preparation:

    • Prepare a range of concentrations of the test compound in the appropriate extracellular solution.

  • Automated Patch-Clamp Electrophysiology:

    • Harvest the cells and prepare a single-cell suspension.

    • Load the cells and compound solutions into the automated patch-clamp system (e.g., IonFlux, QPatch).

    • The system will automatically establish whole-cell patch-clamp recordings.

    • Apply a specific voltage protocol to elicit hERG currents.

    • Apply the different concentrations of the test compound and record the corresponding inhibition of the hERG current.

  • Data Analysis:

    • Measure the peak tail current amplitude at each compound concentration.

    • Calculate the percent inhibition relative to the baseline current.

    • Generate a concentration-response curve and determine the IC50 value for hERG channel block.

Interpreting the Data and Making Informed Decisions

The data generated from these assays will provide a comprehensive off-target profile for your 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid derivative.

  • Kinase Panel: Hits from the kinase panel should be followed up with IC50 determinations. A significant "hit" on a kinase known to be involved in critical cellular processes could be a red flag.

  • Cell Painting: The phenotypic profile can be compared to a database of profiles from reference compounds to hypothesize the mechanism of action of any observed toxicity.

  • Mitochondrial Toxicity and hERG Assays: Positive results in these assays are significant safety concerns that need to be carefully evaluated in the context of the intended therapeutic dose.

The ultimate goal is to determine if there is a sufficient therapeutic window between the on-target efficacy and any off-target toxicity. If significant off-target effects are observed at concentrations close to the on-target IC50, medicinal chemistry efforts may be required to modify the compound to improve its selectivity.

Conclusion

The validation of off-target effects is a critical and indispensable part of the drug discovery and development process. For a versatile scaffold like 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid, a systematic and multi-faceted approach is essential to ensure the safety and efficacy of its derivatives. By employing a combination of in vitro biochemical assays and cell-based phenotypic screens, and by contextualizing the results with data from established drugs, researchers can build a robust safety profile and make informed decisions about the future of their lead compounds. The protocols and workflow presented in this guide provide a solid foundation for this crucial undertaking.

References

  • Methotrexate. (2024). In StatPearls. StatPearls Publishing. [Link]

  • Drug Discovery Websites and Databases. (2024). Drug Hunter. [Link]

  • High-content screening in drug discovery: A brief guide. (2025). Alithea Genomics. [Link]

  • Mitochondrial toxicity: measurement and applications. (2023). BMG Labtech. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). U.S. Food and Drug Administration. [Link]

  • Goga, A., et al. (2017). Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature. Oncotarget, 8(41), 69315–69327. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). Molecules, 30(24), 5432. [Link]

  • Targeting CDK2 for cancer therapy. (n.d.). Nature Reviews Cancer. [Link]

  • The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech. [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (n.d.). Metrion Biosciences. [Link]

  • Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. (2025). Request PDF. [Link]

  • Side effects of methotrexate. (n.d.). NHS. [Link]

  • DrugBank: a knowledgebase for drugs, drug actions and drug targets. (2008). Nucleic Acids Research, 36(Database issue), D901–D906. [Link]

  • Palbociclib and Its Effect on Adverse Drug Events. (2023). U.S. Pharmacist. [Link]

  • High-Throughput Screening to Identify Novel Compounds Affecting the Genome Editing Efficiency of CRISPR System. (2025). International Journal of Molecular Sciences, 26(8), 4479. [Link]

  • Regaining Control of the Cell Cycle With CDK 4/6 Inhibitors: A Promising Targeted Therapy for Breast Cancer. (2014). Oncology & Hematology Review, 10(2), 107-112. [Link]

  • 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations. (n.d.). Future Science. [Link]

  • High-Throughput In Vivo Screening Identifies Structural Factors Driving mRNA Lipid Nanoparticle Delivery to the Brain. (n.d.). ACS Nano. [Link]

  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. [Link]

  • Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation. (n.d.). Cells. [Link]

  • Simplified workflow for phenotypic profiling based on the Cell Painting assay. (n.d.). Molecular Devices. [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). Methods in Molecular Biology. [Link]

  • Methotrexate Withdrawal Symptoms and Managing RA Flares After Stopping. (2025). myRAteam. [Link]

  • Repurposing Data Portal. (n.d.). Broad Institute. [Link]

  • Mitochondrial Toxicity Assays. (2022). Araceli Biosciences. [Link]

  • A review for cell-based screening methods in drug discovery. (n.d.). Journal of Pharmacological and Toxicological Methods. [Link]

  • Physicians Discover Palbociclib Effective in Cancers Beyond Those of the Breast. (2015). AJMC. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research, London. [Link]

  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity and antioxidant properties. (2023). ResearchGate. [Link]

  • Therapeutic target database update 2022: facilitating drug discovery with enriched comparative data of targeted agents. (n.d.). Nucleic Acids Research. [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. [Link]

  • Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. (2026). International Journal of Molecular Sciences, 27(2), 234. [Link]

  • A Decade After Approval of the First CDK4/6 Inhibitor: A Look Back at Palbociclib's Journey from Discovery to Approval and What's Next in CDK Inhibition in Breast Cancer. (n.d.). Cancers. [Link]

  • CDK Becomes Hot Target Again: Cell Cycle Inhibitors Compete for Success in Breast Cancer and CLL. (2014). OncLive. [Link]

  • Adverse Effects of Low-Dose Methotrexate: A Randomized Trial. (n.d.). Annals of Internal Medicine. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). Nature Reviews Drug Discovery. [Link]

  • Overview of experimental and analytical steps in phenotypic screen... (n.d.). ResearchGate. [Link]

  • hERG Screening. (n.d.). Creative Biolabs. [Link]

  • Methotrexate: Managing Side Effects. (n.d.). Arthritis Foundation. [Link]

  • High-Content Screening and Analysis in Cell-Based Assays for Drug Toxicity and Genotoxicity Testing. (2014). YouTube. [Link]

  • Inhibition of DHFR activity by known and potential antifolate agents... (n.d.). ResearchGate. [Link]

  • In vitro kinase assay. (2023). Protocols.io. [Link]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. (n.d.). Molecules. [Link]

  • Databases list and access. (n.d.). OneHealthDrugs. [Link]

  • Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs. (n.d.). Molecular Pharmacology. [Link]

  • Testing Drug-induced Mitochondrial Toxicity in 3D In Vitro Models. (2024). InSphero. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.